8-Bromo-4-methylcinnoline
Overview
Description
8-Bromo-4-methylcinnoline, also known as 8-BMC, is a heterocyclic aromatic compound that is used in various scientific research applications. It is a derivative of cinnoline, a heterocyclic aromatic compound that is composed of two benzene rings fused together. 8-BMC is an important building block for many organic molecules and is used in a variety of scientific research applications. It is also used as a precursor in the synthesis of other compounds, as well as in the production of pharmaceuticals.
Scientific research applications
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity
Research on compounds like 8-Bromo-4-methylcinnoline often explores their synthesis and reactivity. For example, the reactivity of ambiphilic molecules such as 8-(dimesitylboryl)quinoline, synthesized from 8-bromoquinoline, highlights the versatility of bromoquinolines in forming coordination complexes with metals like Cu(I), Ag(I), and Pd(II) (Son, Pudenz, & Hoefelmeyer, 2010). Such studies are critical for developing new materials and catalysts.
Biological and Pharmacological Research
Antimicrobial and Antitumor Activities
Compounds related to 8-Bromo-4-methylcinnoline, such as those derived from quinoline or its brominated analogs, have been investigated for their biological activities. Research into thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives has demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria (Abdel‐Wadood et al., 2014). Such studies underscore the potential of bromoquinoline derivatives in developing new antimicrobial agents.
Antinociceptive Activities
The evaluation of enaminone compounds, structurally related to quinoline derivatives, for antinociceptive (pain-relieving) activities provides insights into the pharmacological applications of such compounds. These studies involve assessing the efficacy of these compounds in models of pain and inflammation, indicating potential therapeutic uses (Masocha, Kombian, & Edafiogho, 2016).
Material Science and Catalysis
Catalytic Applications
Brominated quinolines are of interest in catalysis research. For instance, 8-Methylquinoline palladacycles have been identified as stable and efficient catalysts for carbon-carbon bond formation, highlighting the role of such compounds in synthetic chemistry and materials science (Evans et al., 2005).
properties
IUPAC Name |
8-bromo-4-methylcinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-11-12-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXNYBCKEYDLMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-methylcinnoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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